4-(3-Ethoxyphenyl)-2-nitrophenol
Description
Properties
IUPAC Name |
4-(3-ethoxyphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-19-12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(17)18/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEIOXMLBPPDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686267 | |
| Record name | 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-48-5 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′-ethoxy-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)-2-nitrophenol typically involves the nitration of 4-(3-Ethoxyphenyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxyphenyl)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products
Reduction: 4-(3-Ethoxyphenyl)-2-aminophenol.
Substitution: 4-(3-Ethoxyphenyl)-2-alkoxyphenol or 4-(3-Ethoxyphenyl)-2-acetoxyphenol.
Oxidation: 4-(3-Ethoxyphenyl)-2-nitroquinone.
Scientific Research Applications
4-(3-Ethoxyphenyl)-2-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenyl)-2-nitrophenol involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Table 1: Structural Comparison of Nitrophenol Derivatives
*Calculated based on molecular formula C₁₄H₁₃NO₄.
The ethoxy group in this compound distinguishes it from chlorinated analogs (e.g., 2-Chloro-4-nitrophenol) by reducing acidity and increasing lipophilicity. This contrasts with 4-tert-Butyl-2-nitrophenol, where the bulky tert-butyl group sterically hinders electrophilic attack at the para position .
Physicochemical Properties
- Solubility: The ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar tert-butyl analogs .
- Thermal Stability: Nitrophenol derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit higher melting points (>200°C) due to strong intermolecular interactions .
Q & A
Q. Can this compound act as a ligand in catalytic systems for cross-coupling reactions?
- Methodological Answer : Screening with Pd(OAc)₂ in Suzuki-Miyaura couplings (aryl boronic acids) shows moderate yields (40–60%) due to competing coordination of the nitro group. Chelation-enhanced systems (e.g., with PPh₃ ligands) improve turnover. In situ IR monitors C–N bond activation at 150°C .
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